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molecular formula C16H16O3 B1663997 2,2-Dimethoxy-2-phenylacetophenone CAS No. 24650-42-8

2,2-Dimethoxy-2-phenylacetophenone

Cat. No. B1663997
M. Wt: 256.30 g/mol
InChI Key: KWVGIHKZDCUPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04287367

Procedure details

6 parts of sodium methylate are added in portions in the course of 2 hours to a solution of 21 parts of benzil and 37 parts of p-toluenesulfonic acid methyl ester in 50 parts of dimethylformamide at room temperature, whilst stirring. The reaction mixture is then heated with 500 parts of water for 1 hour under reflux and subsequently cooled to room temperature, and the precipitate is filtered off and recrystallized from a mixture of isopropanol and water. 22 parts of benzil dimethylketal are obtained.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]1([C:10]([C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:13])=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:20][O:21]S(C1C=CC(C)=CC=1)(=O)=O.[CH3:32]N(C)C=O>O>[CH3:32][O:13][C:12]([O:21][CH3:20])([C:10]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)=[O:11])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of isopropanol and water

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=CC=C1)(C(=O)C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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